Butane-1,2,3,4-tetrol

Catalog No.
S587453
CAS No.
7541-59-5
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,2,3,4-tetrol

CAS Number

7541-59-5

Product Name

Butane-1,2,3,4-tetrol

IUPAC Name

butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2

InChI Key

UNXHWFMMPAWVPI-UHFFFAOYSA-N

SMILES

C(C(C(CO)O)O)O

solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
610 mg/mL at 22 °C

Synonyms

tetritol

Canonical SMILES

C(C(C(CO)O)O)O

The exact mass of the compound Butane-1,2,3,4-tetrol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.610 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Moisturising. However, this does not mean our product can be used or applied in the same or a similar way.

Butane-1,2,3,4-tetrol is a four-carbon sugar alcohol with four hydroxyl (-OH) groups, making it a tetraol. Its structure features two chiral centers, which allows for the existence of various stereoisomers. The compound is known for its ability to form hydrogen bonds due to the presence of multiple hydroxyl groups, contributing to its solubility in water and potential applications in various fields.

Typical of alcohols. These include:

  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can produce esters, which are useful in various applications.
  • Dehydration: Under acidic conditions, butane-1,2,3,4-tetrol can undergo dehydration to form alkenes.

Specific reactions involving butane-1,2,3,4-tetrol derivatives have been documented in patents and research articles, showcasing its versatility in organic synthesis .

Research indicates that butane-1,2,3,4-tetrol and its derivatives exhibit biological activities that may be beneficial in pharmaceutical applications. For instance:

  • Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell growth. For example, studies have highlighted the effectiveness of related compounds in treating specific types of leukemia .
  • Detergent Efficacy: Butane-1,2,3,4-tetrol-based amphiphilic compounds have been developed for stabilizing membrane proteins in biochemical studies. These compounds demonstrate varying efficacy based on their stereochemistry .

The synthesis of butane-1,2,3,4-tetrol can be achieved through several methods:

  • Reduction of Butanediols: Starting from butanediols or other related compounds and reducing them using reducing agents like lithium aluminum hydride.
  • Dihydroxylation: Using osmium tetroxide or other dihydroxylating agents on butenes or related alkenes can yield butane-1,2,3,4-tetrol with high stereoselectivity .
  • Asymmetric Synthesis: Employing methods such as Sharpless asymmetric dihydroxylation allows for the selective introduction of hydroxyl groups at specific positions .

Butane-1,2,3,4-tetrol has diverse applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored for potential anticancer treatments and as stabilizers for therapeutic proteins.
  • Biotechnology: Used as a component in detergents for membrane protein extraction and stabilization.
  • Food Industry: Due to its sweet taste and low caloric content, it may find applications as a sugar substitute.

Studies on the interaction of butane-1,2,3,4-tetrol with biological systems have revealed significant insights:

  • Membrane Protein Stabilization: The stereochemistry of butane-1,2,3,4-tetrol-based amphiphiles plays a crucial role in their effectiveness as detergents for membrane proteins .
  • Hydrogen Bonding: The multiple hydroxyl groups facilitate strong hydrogen bonding interactions with biological macromolecules.

Butane-1,2,3,4-tetrol shares similarities with other sugar alcohols and tetraols. Here’s a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
Butane-1,2,3,4-tetrolC₄H₁₀O₄Four hydroxyl groups; versatile in reactions
ErythritolC₄H₁₀O₄Four hydroxyl groups; commonly used as a sweetener
XylitolC₅H₁₂O₅Five-carbon sugar alcohol; used as a sugar substitute
GlycerolC₃H₈O₃Three hydroxyl groups; widely used in pharmaceuticals

Butane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and its potential stereoisomeric forms that allow for tailored biological activity and chemical reactivity.

Threitol represents another stereoisomeric form of butane-1,2,3,4-tetrol with the stereochemical designation (2R,3R) [32]. In this configuration, both hydroxyl groups at C2 and C3 positions have the R configuration, resulting in a structure where these groups are positioned on the same side of the carbon chain [6]. Unlike erythritol, threitol is optically active due to the absence of an internal plane of symmetry [3].

Threitol exists as two enantiomers: D-threitol and L-threitol, which are mirror images of each other [15]. These enantiomers display identical physical properties except for their optical rotation, with D-threitol having an optical rotation [α]D = -4.0 and L-threitol having [α]D = +4.6 [5]. Threitol typically forms needle-like crystals with a melting point of 88-89°C, which is notably lower than that of erythritol [19].

Chirality Centers and Stereochemical Designations

The stereochemistry of butane-1,2,3,4-tetrol is defined by the configuration at its two chiral centers located at C2 and C3 positions [24]. These carbon atoms each bear four different substituents, making them centers of chirality [30]. The stereochemical designations follow the Cahn-Ingold-Prelog priority rules, where R and S notations indicate the absolute configuration at each chiral center [26].

For erythritol, the (2R,3S) designation indicates opposite configurations at the two chiral centers, resulting in a meso compound with an internal plane of symmetry [23]. This structural feature explains why erythritol, despite containing chiral centers, does not exhibit optical activity [5]. In contrast, threitol's (2R,3R) designation indicates identical configurations at both chiral centers, resulting in a chiral molecule that lacks an internal plane of symmetry and exhibits optical activity [32].

The relationship between erythritol and threitol exemplifies the concept of diastereomerism, where stereoisomers have different configurations at one or more (but not all) of the equivalent stereocenters and are not mirror images of each other [24]. This stereochemical relationship directly influences their physical properties, conformational preferences, and crystal structures [19].

Conformational Analysis

Low-Energy Conformers in Gas Phase

The gas phase conformational analysis of butane-1,2,3,4-tetrol reveals distinct low-energy conformers for both erythritol and threitol [16]. These conformers are stabilized primarily through intramolecular hydrogen bonding interactions that significantly influence the overall molecular geometry [29].

For erythritol, density functional theory calculations using the B3LYP functional and the 6-311++G(d,p) basis set have identified a relatively large number of conformers that contribute to its gas phase structure [16]. The lowest energy conformer of erythritol is characterized by a strong intramolecular hydrogen bond between the two terminal hydroxyl groups, forming a seven-membered ring [16]. This primary hydrogen bond is supplemented by two additional weaker hydrogen bonds between vicinal hydroxyl groups, creating a stable three-dimensional structure [16].
In the case of threitol, computational studies have identified two predominant conformers in the gas phase [16]. Both of these conformers are stabilized by the formation of a cyclic system involving four intramolecular hydrogen bonds that engage all hydroxyl groups [16]. This extensive hydrogen bonding network contributes to the overall stability of threitol in the gas phase and influences its conformational preferences [29].

The conformational energy profiles of erythritol and threitol demonstrate distinct energy minima corresponding to their preferred conformations [16]. These energy landscapes are influenced by factors such as torsional strain, steric interactions, and the strength of intramolecular hydrogen bonds [20].

Solution Conformations and Solvent Effects

The conformational behavior of butane-1,2,3,4-tetrol in solution differs significantly from its gas phase conformations due to solvent interactions that can disrupt or compete with intramolecular hydrogen bonds [27]. The solution conformations of both erythritol and threitol are highly dependent on solvent polarity, hydrogen bonding capability, and concentration [12].

In polar protic solvents such as water, the intramolecular hydrogen bonds observed in gas phase conformers are often disrupted as the hydroxyl groups preferentially form hydrogen bonds with solvent molecules [27]. This leads to more extended conformations compared to the folded structures observed in the gas phase [16]. Nuclear magnetic resonance spectroscopy studies have provided valuable insights into the solution conformations of butane-1,2,3,4-tetrol stereoisomers, revealing dynamic equilibria between multiple conformational states [10].

For threitol in solution, experimental evidence suggests a preference for a straight carbon-chain conformation, particularly in polar solvents [15]. This conformation allows for optimal interaction with solvent molecules while minimizing intramolecular steric repulsions [17]. The solution behavior of threitol is further complicated by its ability to form intermolecular hydrogen bonds with solvent molecules, which can stabilize specific conformational states [27].

Erythritol exhibits solvent-dependent conformational preferences, with different dominant conformers observed in solvents of varying polarity [28]. In less polar solvents, conformations stabilized by intramolecular hydrogen bonding may still be significant contributors to the conformational ensemble [12]. As solvent polarity increases, the population shifts toward more extended conformations that maximize solvent interactions [28].

Hydrogen Bonding Patterns and Intramolecular Interactions

Hydrogen bonding patterns play a crucial role in determining the conformational preferences and stability of butane-1,2,3,4-tetrol stereoisomers [29]. Both erythritol and threitol exhibit distinctive hydrogen bonding networks that contribute to their unique structural characteristics [21].

In erythritol, the most significant intramolecular hydrogen bonding pattern involves the terminal hydroxyl groups forming a strong hydrogen bond that creates a seven-membered ring structure [16]. This primary hydrogen bond has an estimated strength of -3.9 to -4.0 kcal/mol and serves as a key stabilizing factor for erythritol's preferred conformation [29]. Additional weaker hydrogen bonds between vicinal hydroxyl groups further enhance the stability of this conformational arrangement [16].

Threitol displays a different hydrogen bonding pattern characterized by a cyclic system of four intramolecular hydrogen bonds involving all hydroxyl groups [16]. This extensive hydrogen bonding network, with bond strengths ranging from -3.8 to -4.0 kcal/mol, contributes to threitol's conformational stability and influences its physical properties [29]. The specific arrangement of these hydrogen bonds is directly related to threitol's stereochemical configuration at C2 and C3 positions [21].

Beyond hydrogen bonding, other intramolecular interactions such as steric effects and hyperconjugation also influence the conformational preferences of butane-1,2,3,4-tetrol stereoisomers [20]. These interactions can either reinforce or compete with hydrogen bonding effects, leading to complex conformational landscapes with multiple local energy minima [16]. The balance between these various intramolecular forces ultimately determines the dominant conformers observed under different conditions [29].

Crystal Structure Characterization

X-ray Crystallographic Studies

X-ray crystallographic studies have provided detailed insights into the three-dimensional structures of butane-1,2,3,4-tetrol stereoisomers in the solid state [15]. These studies reveal significant differences in the crystal structures of erythritol and threitol, reflecting their distinct stereochemical configurations and intermolecular interaction patterns [8].

Erythritol crystallizes in the tetragonal crystal system with the space group P4₁2₁2 [8]. The unit cell parameters have been determined as a = b ≈ 7.8 Å, c ≈ 13.2 Å, with angles α = β = γ = 90° [8]. The crystal structure contains four molecules per unit cell (Z = 4) and exhibits a density of approximately 1.45 g/cm³ [8]. In the crystal lattice, erythritol molecules form an extensive three-dimensional hydrogen bonding network that contributes to the stability and rigidity of the crystal structure [12].

For threitol, X-ray crystallographic analysis has revealed a trigonal crystal system with the space group P3₂ [15]. The unit cell parameters for threitol have been determined as a = b ≈ 17.6 Å, c ≈ 4.9 Å, with angles α = β = 90°, γ = 120° [15]. The crystal structure contains nine molecules in the unit cell, arranged in a complex three-dimensional network stabilized by intermolecular hydrogen bonds [15]. Notably, threitol crystallizes as a conglomerate of pure enantiomers rather than as a racemic compound [15].

Detailed analysis of the molecular conformations within these crystal structures reveals that both erythritol and threitol adopt conformations that may differ from their lowest energy gas phase conformers [12]. These differences arise from the influence of crystal packing forces and intermolecular hydrogen bonding interactions that can stabilize alternative conformational states in the solid phase [27].

Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to crystallize in different structural arrangements, has been observed for butane-1,2,3,4-tetrol stereoisomers, particularly for erythritol [12]. X-ray diffraction and thermal analysis studies have identified two distinct crystalline forms of erythritol: a stable form with a melting point of 117°C and a metastable form with a melting point of 104°C [12].

The stable polymorph of erythritol exhibits a well-ordered crystal structure with an extensive hydrogen bonding network that optimizes intermolecular interactions [12]. In contrast, the metastable polymorph shows a different packing arrangement that results in less efficient intermolecular interactions and consequently a lower melting point [12]. The transition between these polymorphic forms has been studied using differential scanning calorimetry, revealing the thermodynamic relationship between the two crystal forms [12].

Crystal packing analysis of erythritol reveals that molecules are arranged in an interlocked manner, forming a three-dimensional network stabilized by strong oxygen-hydrogen to oxygen hydrogen bonds [27]. This packing arrangement contributes to the relatively high melting point of erythritol compared to threitol [8]. The specific hydrogen bonding patterns in the crystal structure influence properties such as solubility, thermal stability, and mechanical characteristics [12].

For threitol, crystal packing studies have shown that molecules form needle-like crystals with specific hydrogen bonding patterns that differ from those observed in erythritol [15]. The crystal structure of threitol is characterized by nine independent molecules in the asymmetric unit, forming distinct dimeric motifs via intermolecular oxygen-hydrogen to oxygen hydrogen bonds [15]. These dimers associate into spiral arrays through additional hydrogen bonds, yielding an intricate crystal structure [7].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 g/mol

Monoisotopic Mass

122.05790880 g/mol

Heavy Atom Count

8

LogP

-2.29

Melting Point

119-123 °C
Mp 121.5 °

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6968-16-7
7541-59-5

Use Classification

Cosmetics -> Humectant; Moisturising

Dates

Last modified: 07-20-2023

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Toshifumi Satoh, Toyoji Kakuchi
PMID: 17595682   DOI: 10.1002/mabi.200700057

Abstract

The synthesis of novel hyperbranched carbohydrate polymers, prepared by the ring-opening multibranching polymerizations of anhydro and dianhydro sugars, is described. The hyperbranched carbohydrate polymers were formed by the cationic polymerization of 1,6-anhydro-beta-D-hexopyranose, 1,4-anhydrotetritol, 2,3-anhydrotetritol, and 1,2:5,6-dianhydro-D-mannitol. These polymerizations proceeded without gelation to produce water-soluble hyperbranched carbohydrate polymers with controlled molecular weights and narrow polydispersities. The values for the degree of branching of the polymers were in the range of 0.28-0.50. The polymerization method, which proceeds through a ring-opening reaction by a proton-transfer reaction mechanism, is a facile method leading to a spherical carbohydrate polymer with a high degree of branching.


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S A BARKER, E J BOURNE
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Abstract




Synthesis of double headed imidazoline acyclo C-nucleosides: 1,4-bis[1-amino-5-oxo-4-substituted(imidazolin-2-yl)]galacto-tetritols

Adel Z Nasr
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Abstract

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Abstract




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